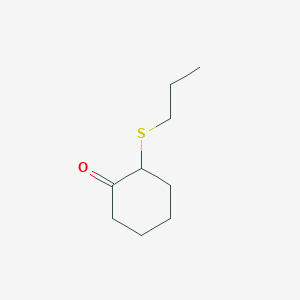

2-(Propylsulfanyl)cyclohexan-1-one

Description

Properties

CAS No. |

38293-11-7 |

|---|---|

Molecular Formula |

C9H16OS |

Molecular Weight |

172.29 g/mol |

IUPAC Name |

2-propylsulfanylcyclohexan-1-one |

InChI |

InChI=1S/C9H16OS/c1-2-7-11-9-6-4-3-5-8(9)10/h9H,2-7H2,1H3 |

InChI Key |

QVCKRSGYCBWDRE-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1CCCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylsulfanyl)cyclohexan-1-one typically involves the introduction of a propylsulfanyl group to a cyclohexanone precursor. One common method is the nucleophilic substitution reaction where a propylthiol reacts with cyclohexanone under basic conditions. The reaction can be catalyzed by bases such as sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propylsulfanyl)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The propylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like alkyl halides, amines.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexanones.

Scientific Research Applications

2-(Propylsulfanyl)cyclohexan-1-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions due to its unique structural features.

Industry: Utilized in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(Propylsulfanyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The propylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent-Based Classification

Cyclohexan-1-one derivatives are classified by substituent type, which dictates their chemical behavior. Key groups include:

Sulfur-Containing Derivatives

- 2-(Propylsulfanyl)cyclohexan-1-one: The propylsulfanyl group likely enhances lipophilicity compared to hydroxyl or amino analogs, though specific data are sparse .

- 2-(Hydroxyphenylmethyl)-cyclohexan-1-one : Synthesized via aldol condensation, this compound exhibits diastereoselectivity (syn: δ 5.39 ppm; anti: δ 4.79 ppm in ¹H NMR) due to stereoelectronic effects of the hydroxyphenylmethyl group .

Amino-Substituted Derivatives

- 2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one (2-MDCK): A chloramine ketone analog with analgesic and hallucinogenic properties. Characterized via GC-MS, LC-MS, and NMR, its fragmentation pathways and spectral data differ significantly from sulfur-containing analogs .

- Methoxetamine (MXE): A Schedule I substance with a 3-methoxyphenyl and ethylamino group. Its regulatory status contrasts with this compound, which lacks documented controlled substance designations .

- 2-(Ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one: Structural similarity to MXE but with an ethylamino group, highlighting how alkyl chain length in substituents alters biological activity .

Aryl-Substituted Derivatives

- 2-(3-Aryl-furan-2-yl)cyclohexan-1-one Derivatives : Compounds with 4-fluorophenyl, 4-chlorophenyl, or 2,4-dimethylphenyl groups on the furan ring (e.g., 2d–2g) exhibit varied synthetic yields (37–75%) and are characterized by distinct ¹H/¹³C NMR and HRMS profiles .

- 2-(2-(3-Methoxyphenyl)ethyl)cyclohexan-1-one : Synthesized as a colorless oil or solid, purified via PTLC, with molecular weights confirmed by HRMS .

Structural and Functional Insights

- Reactivity : Sulfur-containing derivatives like this compound may exhibit nucleophilic thioether reactivity, contrasting with the electrophilic carbonyl of aryl-substituted analogs.

- Biological Activity: Amino-substituted derivatives (e.g., 2-MDCK, MXE) demonstrate psychoactive properties, whereas sulfur-containing analogs are less studied in this context .

- Synthetic Challenges : Aryl-substituted compounds (e.g., 2d–2g) show variable yields (37–75%) due to electronic effects of substituents on reaction intermediates .

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.